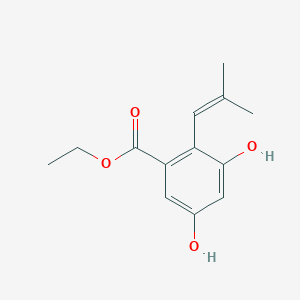
Dimethyl(2-methylhept-1-EN-1-YL)silanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl(2-methylhept-1-EN-1-YL)silanol is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups and a 2-methylhept-1-en-1-yl group. This compound is part of the broader class of silanols, which are known for their versatile applications in various fields, including materials science, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(2-methylhept-1-EN-1-YL)silanol typically involves the hydrosilylation reaction, where a silane compound reacts with an alkene in the presence of a catalyst. Common catalysts used in this reaction include platinum-based catalysts such as Karstedt’s catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction parameters and product quality. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
Dimethyl(2-methylhept-1-EN-1-YL)silanol undergoes various chemical reactions, including:
Oxidation: The silanol group can be oxidized to form silanones.
Reduction: Reduction reactions can convert the silanol group to silanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the methyl or 2-methylhept-1-en-1-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Silanones and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanols and silanes, depending on the nucleophile used.
科学的研究の応用
Dimethyl(2-methylhept-1-EN-1-YL)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with biomolecules.
Medicine: Explored for its potential in developing new therapeutic agents and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives due to its unique chemical properties.
作用機序
The mechanism of action of Dimethyl(2-methylhept-1-EN-1-YL)silanol involves its interaction with various molecular targets and pathways:
Molecular Targets: The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing it to interact with a wide range of biomolecules and materials.
Pathways Involved: The compound can participate in hydrosilylation, oxidation, and substitution reactions, which are crucial for its applications in synthesis and material science.
類似化合物との比較
Similar Compounds
Dimethyldichlorosilane: Another organosilicon compound with similar reactivity but different functional groups.
Trimethylsilanol: A simpler silanol with three methyl groups attached to the silicon atom.
Phenylsilanol: Contains a phenyl group instead of the 2-methylhept-1-en-1-yl group.
Uniqueness
Dimethyl(2-methylhept-1-EN-1-YL)silanol is unique due to the presence of the 2-methylhept-1-en-1-yl group, which imparts distinct chemical properties and reactivity compared to other silanols. This uniqueness makes it valuable for specific applications in materials science and organic synthesis.
特性
CAS番号 |
921224-24-0 |
|---|---|
分子式 |
C10H22OSi |
分子量 |
186.37 g/mol |
IUPAC名 |
hydroxy-dimethyl-(2-methylhept-1-enyl)silane |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(2)9-12(3,4)11/h9,11H,5-8H2,1-4H3 |
InChIキー |
WDBSHQPRRSCBPL-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=C[Si](C)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-{[(Naphthalen-2-yl)oxy]methyl}-1,4-dioxa-7,10-dithiacyclododecane](/img/structure/B15171764.png)

![O-methyl [2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylmethanethioate](/img/structure/B15171780.png)
![2-Pyrimidinamine, 4-[6-bromo-1-(ethoxymethyl)-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B15171781.png)
![Triethyl{[1-(4-fluorophenyl)buta-1,3-dien-2-yl]oxy}silane](/img/structure/B15171790.png)
![1-Benzyl-2-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-benzimidazole](/img/structure/B15171795.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)

![N-(2,4-dichlorophenyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1H-imidazol-5-yl]acetamide](/img/structure/B15171850.png)
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
